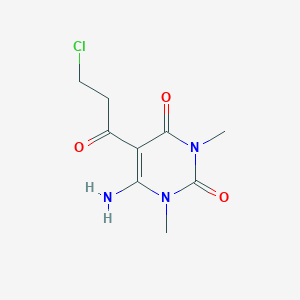

6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

描述

6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 730997-77-0) is a pyrimidinedione derivative with a molecular formula of C₉H₁₂ClN₃O₃ and a molecular weight of 245.66 g/mol. The compound features a 1,3-dimethylpyrimidine-2,4-dione core substituted at the 5-position with a 3-chloropropanoyl group. Predicted physicochemical properties include a boiling point of 340.7±52.0°C, density of 1.380±0.06 g/cm³, and pKa of 2.16±0.70, suggesting moderate polarity and acidic character .

属性

IUPAC Name |

6-amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3/c1-12-7(11)6(5(14)3-4-10)8(15)13(2)9(12)16/h3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGBMNFTLIHTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Core Synthesis

The synthesis of 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione generally begins with 6-amino-1,3-dimethyluracil or related pyrimidine derivatives. The core pyrimidine-2,4-dione structure with amino and methyl substitutions at positions 6, 1, and 3 respectively, is prepared via condensation and cyclization reactions involving urea derivatives and cyanoesters.

Typical synthesis of 6-amino-1,3-dimethylpyrimidine-2,4-dione:

- Reaction of ethyl 2-cyanopropanoate with 1-methylurea in methanol under reflux conditions with sodium methoxide as base catalyst.

- The mixture is refluxed for approximately 18 hours.

- After cooling, the solvent is removed, and the residue is purified by acidification and filtration.

- The product is isolated as a hydrochloride salt in about 80% yield.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Ethyl 2-cyanopropanoate + 1-methylurea, NaOMe, MeOH, reflux 18h | 80% | Formation of 6-amino-1,3-dimethylpyrimidine-2,4-dione hydrochloride salt |

Introduction of the 3-Chloropropanoyl Group

The key functionalization step to obtain the 5-(3-chloropropanoyl) substituent involves acylation of the pyrimidine ring at position 5 with a chlorinated propanoyl derivative. This step is generally performed by nucleophilic substitution or acylation reactions using 3-chloropropanoyl chloride or related reagents.

- The pyrimidine derivative is reacted with 3-chloropropanoyl chloride or an equivalent acylating agent.

- The reaction is carried out in an aprotic solvent such as acetonitrile or methanol.

- Basic conditions (e.g., potassium carbonate) are used to neutralize the released HCl and to facilitate the reaction.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures (up to 50°C) under inert atmosphere (argon) to prevent side reactions.

- The progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is filtered and extracted with chloroform or similar solvents.

- The crude product is purified by column chromatography or recrystallization to isolate the target compound.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 2 | 6-amino-1,3-dimethylpyrimidine-2,4-dione + 3-chloropropanoyl chloride, K2CO3, MeCN, RT or 50°C, argon atmosphere | >95% (isolated yields reported vary) | Purification by column chromatography or recrystallization |

Alternative Catalytic and Solvent Systems

Several catalytic systems have been reported to improve reaction efficiency and selectivity in related pyrimidine functionalizations, which may be adapted for this compound's synthesis:

Amberlyst-15 catalysis: Acidic ion-exchange resin used in methanol at 80°C for 5 hours to promote condensation reactions involving pyrimidine derivatives and other nucleophiles, facilitating high yields (~91%) and easy catalyst separation.

Thiourea-based organocatalysts: Employed in aqueous media under reflux to catalyze multi-component reactions involving 6-amino-1,3-dimethyluracil and aldehydes, achieving yields above 90% with mild conditions and green solvent systems.

These methods indicate the potential for mild, efficient, and environmentally friendly preparation routes for functionalized pyrimidines, which could be adapted for the chloropropanoyl derivative synthesis.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Synthesis of 6-amino-1,3-dimethylpyrimidine-2,4-dione hydrochloride salt | Ethyl 2-cyanopropanoate + 1-methylurea, NaOMe, MeOH, reflux 18h | ~80 | Acidification, filtration, white solid product |

| Acylation with 3-chloropropanoyl chloride | 6-amino pyrimidine + 3-chloropropanoyl chloride, K2CO3, MeCN, RT or 50°C, argon | >95 | Purification by chromatography or recrystallization |

| Catalytic methods (alternative) | Amberlyst-15 in MeOH, 80°C, 5h; or thiourea catalyst in water, reflux | 90+ | Green chemistry approaches, high efficiency |

Research Findings and Observations

The acylation step is highly efficient under mild conditions with potassium carbonate as base and acetonitrile as solvent, yielding high purity product suitable for further applications.

The use of polymer-supported acid catalysts like Amberlyst-15 provides an easy separation and reuse of catalyst, enhancing sustainability of the process.

Organocatalytic methods in aqueous media offer environmentally benign alternatives, reducing the use of organic solvents and harsh reagents.

The initial pyrimidine core synthesis via cyanoester and methylurea condensation is well-established, reproducible, and scalable.

Purification protocols typically involve solvent extraction, filtration, and recrystallization, ensuring high purity and yield of the final compound.

化学反应分析

Types of Reactions: 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemical Properties and Structure

The molecular formula of 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is . The compound features an amino group at the 6-position and a 3-chloropropanoyl side chain at the 5-position. These functional groups contribute to its reactivity and biological activity, making it a candidate for various pharmacological applications .

Antiviral Activity

One of the primary applications of this compound is in the development of antiviral agents. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. Its structural similarities to known antiviral compounds enhance its potential as a lead compound in drug development.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer activity. The specific structure of this compound may allow it to interact with DNA or RNA synthesis pathways in cancer cells, leading to apoptosis or cell cycle arrest. Case studies have shown promising results in vitro against various cancer cell lines, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is significant in pharmacology. It has been shown to interact with enzymes involved in nucleotide metabolism and signal transduction pathways. This interaction can modulate cellular responses and contribute to its therapeutic effects.

Interaction with Biological Macromolecules

Studies have demonstrated that this compound can bind to various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics, which are essential for optimizing its therapeutic profile.

作用机制

The mechanism by which 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

相似化合物的比较

Comparison with Structurally Similar Compounds

The pyrimidinedione scaffold is highly versatile, with substitutions at the 5-position and N1/N3 positions significantly altering chemical, physical, and biological properties. Below is a detailed comparison with key analogs:

Substituent Effects at the 5-Position

Key Observations :

- Aromatic vs. Aliphatic Substituents: Benzylideneamino and indol-1-yl groups enhance π-stacking interactions, favoring crystallinity and biological target engagement .

- Amino vs. Acyl Groups: Cyclopropylamino substituents reduce steric bulk compared to acyl groups, possibly altering solubility and receptor binding .

Physicochemical and Functional Comparisons

Melting Points and Solubility

- The target compound’s predicted density (1.38 g/cm³) aligns with analogs like 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 2434-53-9, similarity score: 1.00), which has a reported melting point of >300°C .

- 6-Amino-5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)pyrimidine-2,4-dione (3a) exhibits a melting point of 65% yield as a light-yellow solid, suggesting lower crystallinity than the target compound .

Structural and Crystallographic Insights

- Hydrogen-Bonding Networks: Compounds like 6-[(dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4-dione dihydrate form 2D networks via O–H···O interactions, enhancing thermal stability .

- Crystal Packing: The benzylideneamino derivative () exhibits a planar structure with a 27.6° dihedral angle between the uracil core and substituent, optimizing crystal packing .

生物活性

6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is an analog of 6-amino-1,3-dimethyluracil and exhibits various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C9H12ClN3O2

- Molecular Weight : 215.66 g/mol

- CAS Number : 730997-77-0

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound may inhibit specific enzymes or act as a substrate mimetic, affecting pathways critical for cellular proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins.

Enzymatic Inhibition

The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–20 µg/mL.

Study 2: Cancer Cell Line Testing

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 50 µM.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN3O2 |

| Molecular Weight | 215.66 g/mol |

| CAS Number | 730997-77-0 |

| Antibacterial Activity (MIC) | 10–20 µg/mL |

| Apoptosis Induction (MCF-7) | Dose-dependent |

| Enzyme Target | Dihydrofolate reductase |

常见问题

Q. What are the established synthetic routes for 6-Amino-5-(3-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione?

The compound can be synthesized via alkylation and acylation reactions. For example:

- Alkylation : Reacting pyrimidine intermediates with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base catalyst .

- Acylation : Introducing the 3-chloropropanoyl group via nucleophilic substitution or Friedel-Crafts acylation under acidic conditions. Sodium nitrite and azide-based reagents (e.g., sodium azide) can modify amino groups, as seen in analogous pyrimidine systems .

- Purification : Recrystallization from ethanol/water mixtures is commonly used to isolate crystalline products .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : For confirming substituent positions and tracking reaction progress (e.g., ¹H/¹³C NMR) .

- X-ray Crystallography : Resolves structural ambiguities; intermolecular hydrogen bonding patterns (e.g., N–H⋯O interactions) are critical for validating crystal packing .

- HPLC-MS : Ensures purity and identifies byproducts, especially during functional group modifications .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and selectivity?

- Solvent Selection : DMF promotes solubility of intermediates and enhances reaction rates .

- Catalyst Tuning : Potassium carbonate is effective for deprotonation, but alternatives like cesium carbonate may improve steric accessibility.

- Temperature Control : Stepwise heating (e.g., 50–80°C) minimizes side reactions during benzyl chloride addition .

- Byproduct Analysis : Use LC-MS to detect undesired N-alkylation products and adjust stoichiometry (e.g., limiting alkylating agent) .

Q. How to address discrepancies between computational predictions and experimental spectral data?

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

- Dynamic Effects : Consider tautomerism or solvent interactions in solution-phase NMR, which may differ from solid-state X-ray data .

- Advanced Crystallography : Utilize high-resolution single-crystal X-ray diffraction to resolve positional disorders in the chloropropanoyl moiety .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives?

- Substituent Variation : Modify the 3-chloropropanoyl group to assess steric/electronic effects on bioactivity. For example, replacing chlorine with fluorinated groups alters electrophilicity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays. Analogous pyrimidine-diones show activity against eEF-2K, requiring IC₅₀ determination via fluorescence polarization .

- Computational Docking : Map interactions between the pyrimidine core and binding pockets (e.g., using AutoDock Vina) to guide synthetic priorities .

Q. How to resolve low yields during the acylation step?

- Activation Strategies : Use coupling agents like EDCI/HOBt to enhance reactivity of carboxylic acid intermediates .

- Protection/Deprotection : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions .

- Reaction Monitoring : Employ in-situ IR spectroscopy to track carbonyl formation (e.g., C=O stretch at ~1700 cm⁻¹) .

Data Contradiction Analysis

Q. How to interpret conflicting thermal stability data from TGA and DSC studies?

- Sample Purity : Verify via HPLC; impurities like residual solvents lower observed decomposition temperatures .

- Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrates) exhibit distinct thermal profiles. Single-crystal X-ray data can identify hydrate structures .

- Kinetic Factors : Heating rates in DSC (e.g., 10°C/min vs. 5°C/min) influence phase transition observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。